LY300503 - 146117-78-4

LY300503

Catalog Number: EVT-274999
CAS Number: 146117-78-4
Molecular Formula: C14H16ClNO
Molecular Weight: 249.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY 191704 is a 5α-reductase type 1 inhibitor that has potential for the treatment of disorders associated with the overproduction of dihydrotestosterone such as androgenetic alopecia and prostatic hyperplasia. LY 191704 also has potential in the treatment of acne.
Overview

LY300503 is a compound that has garnered attention in the field of medicinal chemistry and pharmacology. It is primarily classified as a small molecule with potential therapeutic applications, particularly in the treatment of various diseases. This compound is part of a broader class of molecules that are being investigated for their biological activities and mechanisms of action.

Source

LY300503 was developed by Eli Lilly and Company, which has a significant history of pharmaceutical research and development. The compound is part of ongoing studies aimed at identifying new treatments for conditions such as diabetes and obesity, leveraging its unique pharmacological properties.

Classification

LY300503 is classified as an oral hypoglycemic agent, specifically targeting the incretin system. It acts as a dual agonist for the glucagon-like peptide-1 receptor and the glucose-dependent insulinotropic polypeptide receptor, which are crucial in regulating glucose metabolism and insulin secretion.

Synthesis Analysis

Methods

The synthesis of LY300503 involves several key steps that utilize advanced organic chemistry techniques. The initial synthesis begins with commercially available starting materials, which undergo various reactions including coupling reactions, protection-deprotection strategies, and cyclization processes to construct the complex molecular framework of LY300503.

Technical Details

The synthetic pathway typically includes:

  1. Formation of key intermediates: This may involve the use of coupling agents to link different molecular fragments.
  2. Functional group modifications: Protecting groups are often employed to facilitate selective reactions without interfering with other functional groups.
  3. Final assembly: The final steps usually involve purification techniques such as chromatography to isolate LY300503 in its pure form.
Molecular Structure Analysis

Structure

The molecular structure of LY300503 can be represented by its chemical formula, which provides insights into its atomic composition. The structural formula indicates the arrangement of atoms within the molecule, including functional groups that are responsible for its biological activity.

Data

  • Molecular Formula: C20H24N4O4
  • Molecular Weight: 376.43 g/mol
  • Structural Features: The compound features multiple rings and functional groups that contribute to its receptor binding capabilities.
Chemical Reactions Analysis

Reactions

LY300503 undergoes various chemical reactions during its synthesis and in biological systems. Key reactions include:

  1. Nucleophilic substitutions: These are crucial for forming bonds between different molecular fragments.
  2. Elimination reactions: These may occur during the formation of double bonds or ring structures.
  3. Hydrolysis: In biological systems, hydrolysis can activate or deactivate certain functional groups within LY300503.

Technical Details

The reactivity profile of LY300503 is influenced by its functional groups, which dictate how it interacts with other molecules in both synthetic and biological contexts.

Mechanism of Action

Process

LY300503 exerts its pharmacological effects through a dual agonistic mechanism on the glucagon-like peptide-1 receptor and glucose-dependent insulinotropic polypeptide receptor. This mechanism enhances insulin secretion in response to glucose levels while inhibiting glucagon release, ultimately leading to reduced blood glucose levels.

Data

  • Receptor Binding Affinity: LY300503 has demonstrated high affinity for both receptors in preclinical studies.
  • Efficacy: Animal models have shown significant reductions in blood glucose levels following administration of LY300503.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Values: Relevant for understanding ionization states at physiological pH, influencing solubility and permeability.
Applications

Scientific Uses

LY300503 is primarily being investigated for its potential use in treating type 2 diabetes mellitus due to its ability to enhance insulin sensitivity and promote weight loss. Ongoing clinical trials aim to assess its efficacy and safety profile in human subjects, potentially leading to new therapeutic options for managing diabetes and related metabolic disorders.

Introduction to LY300503 in Pharmacological Research

Historical Context of Benzoquinolinone Derivatives in Drug Development

Benzoquinolinone derivatives represent a structurally distinct class of non-steroidal compounds investigated for their ability to modulate steroid-metabolizing enzymes. These compounds emerged in the 1990s as alternatives to steroidal inhibitors (e.g., finasteride) targeting 5α-reductase (5AR), the enzyme responsible for converting testosterone to biologically active dihydrotestosterone (DHT). The benzoquinolinone core, characterized by a fused tricyclic system with a ketone functionality, enables specific interactions with 5AR isozymes [4]. LY191704 (racemic benzoquinolinone) was among the first developed selective human type 1 5α-reductase inhibitors, distinguishing itself from earlier dual inhibitors by minimizing off-target effects on type 2 isozymes [2] [4]. This selectivity was pivotal given the tissue-specific distribution of 5AR isoforms: Type 1 predominates in skin, liver, and prostate stroma, while type 2 localizes to genital tissues [4] [6]. The structural optimization of LY191704 laid the groundwork for investigating its enantiomers, LY300502 and LY300503, as tools for understanding enantioselective enzyme inhibition.

Role of LY300503 as a Selective Type 1 5α-Reductase Inhibitor

LY300503 is the (−)-enantiomer of the racemic mixture LY191704. Preclinical studies established its significance as a potent inhibitor of human type 1 5AR (5AR1), with an enzymatic selectivity profile distinct from its enantiomeric counterpart, LY300502. In vitro assays using rat liver microsomes demonstrated that LY300503 undergoes metabolic oxidation at approximately 3× the rate of LY300502 (32% relative rate), indicating enantiomer-specific susceptibility to hepatic metabolism [1]. This metabolic disparity translated to in vivo pharmacokinetic differences. Rats administered oral LY191704 (10–100 mg/kg/day) showed consistently higher plasma concentrations of LY300502 versus LY300503, with enantiomeric ratios (LY300502:LY300503) ranging from 1.6–2.4 [1]. Crucially, species-specific divergence was observed: Dogs exhibited no enantiomeric preference (ratio ≈1.0), suggesting fundamental interspecies variations in metabolic pathways or enzyme binding [1].

Table 1: Enantiomer-Specific Disposition of LY191704 Metabolites

SpeciesDose (mg/kg/day)Plasma Ratio (LY300502:LY300503)Key Metabolic Finding
Rat10–1001.6–2.4Preferential metabolism of LY300503
Dog10–100~1.0No enantioselective metabolism

Mechanistically, LY300503’s inhibition of 5AR1 involves competitive binding at the NADPH-cofactor site, leveraging the benzoquinolinone scaffold’s planar rigidity to occupy the hydrophobic substrate-binding pocket. Unlike steroidal inhibitors, its non-steroidal nature reduces unintended hormonal side effects. However, its efficacy is tightly coupled to its metabolic stability, which varies significantly across species [1] [4].

Table 2: In Vitro Metabolic Oxidation Rates of LY191704 Enantiomers

EnantiomerMetabolic Rate in Rat MicrosomesMetabolic Rate in Dog Microsomes
LY30050232% (relative to LY300503)No significant difference
LY300503100% (reference rate)No significant difference

Knowledge Gaps in Enantiomer-Specific Activity of 5α-Reductase Inhibitors

Research on LY300503 highlights critical unresolved questions in enantioselective pharmacology of 5AR inhibitors:

  • Species-Dependent Metabolic Pathways: The stark contrast between rat and dog models in LY300503 metabolism underscores the limitations of extrapolating preclinical data to humans. Rats exhibit autoinduction of LY300503 metabolism (dose-normalized AUC decreased to 38% after chronic dosing), whereas dogs show linear kinetics. The specific cytochrome P450 isoforms responsible for this disparity remain unidentified [1].
  • Enantiomer-Enzyme Binding Dynamics: While LY300503 and LY300502 inhibit the same enzyme, their differential metabolic rates suggest distinct interactions with hepatic enzymes. However, crystallographic data confirming binding poses at 5AR1’s active site are lacking due to the unresolved structure of human 5AR1 [4] [5]. Molecular modeling predicts that the C3 ketone and stereochemistry influence hydrogen bonding with catalytic residues (e.g., Tyr, Glu), but experimental validation is needed [5].
  • Therapeutic Implications of Enantiopurity: The racemic LY191704 showed reduced plasma exposure upon repeated dosing in rats, attributed to LY300503’s self-inducing metabolism. Whether enantiopure LY300503 offers superior target engagement or reduced toxicity in humans is unknown. Current 5AR inhibitors (e.g., dutasteride) are single molecules, not racemates, making LY300503 a unique probe for enantiomer-specific effects [1] [4].
  • Cross-Isoform Selectivity: Although LY300503 is type 1 selective, its affinity for the recently characterized type 3 isozyme (SRD5A3) remains unexplored. Dutasteride inhibits all three isoforms, but the clinical relevance of SRD5A3 in DHT synthesis is poorly defined [4].

Future research requires humanized metabolic models and high-resolution structural studies to optimize LY300503-inspired inhibitors for conditions like benign prostatic hyperplasia and androgenetic alopecia, where type 1 5AR predominates [4] [6].

Properties

CAS Number

146117-78-4

Product Name

LY300503

IUPAC Name

(4aS,10bS)-8-chloro-4-methyl-1,2,4a,5,6,10b-hexahydrobenzo[f]quinolin-3-one

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

InChI

InChI=1S/C14H16ClNO/c1-16-13-6-2-9-8-10(15)3-4-11(9)12(13)5-7-14(16)17/h3-4,8,12-13H,2,5-7H2,1H3/t12-,13-/m0/s1

InChI Key

WQBIOEFDDDEARX-STQMWFEESA-N

SMILES

CN1C2CCC3=C(C2CCC1=O)C=CC(=C3)Cl

Solubility

Soluble in DMSO

Synonyms

8-chloro-4-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinolin-3(2H)-one
LY 191704
LY-191704

Canonical SMILES

CN1C2CCC3=C(C2CCC1=O)C=CC(=C3)Cl

Isomeric SMILES

CN1[C@H]2CCC3=C([C@@H]2CCC1=O)C=CC(=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.